molecular formula C22H18O2 B13124334 1-[(4-Methoxyphenyl)methoxy]anthracene CAS No. 917985-33-2

1-[(4-Methoxyphenyl)methoxy]anthracene

Cat. No.: B13124334
CAS No.: 917985-33-2
M. Wt: 314.4 g/mol
InChI Key: LLIMHYHTKPOKAT-UHFFFAOYSA-N
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Description

1-((4-Methoxybenzyl)oxy)anthracene is an organic compound that belongs to the class of anthracene derivatives. Anthracene is a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound 1-((4-Methoxybenzyl)oxy)anthracene is characterized by the presence of a methoxybenzyl group attached to the anthracene core through an oxygen atom. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Methoxybenzyl)oxy)anthracene typically involves the reaction of anthracene with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

Anthracene+4-Methoxybenzyl chlorideK2CO3,DMF1-((4-Methoxybenzyl)oxy)anthracene\text{Anthracene} + \text{4-Methoxybenzyl chloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{1-((4-Methoxybenzyl)oxy)anthracene} Anthracene+4-Methoxybenzyl chlorideK2​CO3​,DMF​1-((4-Methoxybenzyl)oxy)anthracene

Industrial Production Methods: Industrial production of 1-((4-Methoxybenzyl)oxy)anthracene may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Methoxybenzyl)oxy)anthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert it back to simpler anthracene derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: Simpler anthracene derivatives.

    Substitution: Halogenated or nitrated anthracene compounds.

Scientific Research Applications

1-((4-Methoxybenzyl)oxy)anthracene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and photodynamic therapy.

    Industry: Utilized in the production of dyes, pigments, and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-((4-Methoxybenzyl)oxy)anthracene depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. For example, in photodynamic therapy, the compound can generate reactive oxygen species upon light activation, causing damage to targeted cells. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

    Anthracene: The parent compound without the methoxybenzyl group.

    Anthraquinone: An oxidized derivative of anthracene.

    9,10-Diphenylanthracene: A derivative with phenyl groups attached to the anthracene core.

Uniqueness: 1-((4-Methoxybenzyl)oxy)anthracene is unique due to the presence of the methoxybenzyl group, which imparts distinct chemical properties and reactivity. This modification can enhance its solubility, stability, and potential biological activities compared to its parent compound, anthracene.

Properties

CAS No.

917985-33-2

Molecular Formula

C22H18O2

Molecular Weight

314.4 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methoxy]anthracene

InChI

InChI=1S/C22H18O2/c1-23-20-11-9-16(10-12-20)15-24-22-8-4-7-19-13-17-5-2-3-6-18(17)14-21(19)22/h2-14H,15H2,1H3

InChI Key

LLIMHYHTKPOKAT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC=CC3=CC4=CC=CC=C4C=C32

Origin of Product

United States

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